molecular formula C14H19NO2 B5379145 N-cyclohexyl-2-hydroxy-N-methylbenzamide

N-cyclohexyl-2-hydroxy-N-methylbenzamide

Cat. No.: B5379145
M. Wt: 233.31 g/mol
InChI Key: CZBJNAZRHZAZOF-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-hydroxy-N-methylbenzamide is an organic compound with the molecular formula C14H19NO2 It is a derivative of benzamide, where the amide nitrogen is substituted with a cyclohexyl group and a methyl group, and the benzene ring is substituted with a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-hydroxy-N-methylbenzamide typically involves the reaction of 2-hydroxybenzoic acid with cyclohexylamine and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps are as follows:

    Esterification: 2-hydroxybenzoic acid is first esterified to form methyl 2-hydroxybenzoate.

    Amidation: The ester is then reacted with cyclohexylamine and methylamine in the presence of a catalyst to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-hydroxy-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as halides or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclohexyl-2-oxo-N-methylbenzamide.

    Reduction: Formation of N-cyclohexyl-2-hydroxy-N-methylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-cyclohexyl-2-hydroxy-N-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the amide group can participate in various biochemical reactions. The cyclohexyl and methyl groups contribute to the compound’s hydrophobic interactions, affecting its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-2-hydroxybenzamide: Lacks the methyl group on the amide nitrogen.

    N-methyl-2-hydroxybenzamide: Lacks the cyclohexyl group on the amide nitrogen.

    2-hydroxy-N-methylbenzamide: Lacks both the cyclohexyl group and the hydroxyl group on the benzene ring.

Uniqueness

N-cyclohexyl-2-hydroxy-N-methylbenzamide is unique due to the presence of both the cyclohexyl and methyl groups on the amide nitrogen, as well as the hydroxyl group on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-cyclohexyl-2-hydroxy-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-15(11-7-3-2-4-8-11)14(17)12-9-5-6-10-13(12)16/h5-6,9-11,16H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZBJNAZRHZAZOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)C2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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